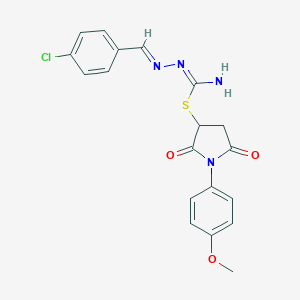![molecular formula C20H17BrN2O4S B412224 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B412224.png)
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a methoxy group attached to a benzamide structure. Its unique chemical structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the brominated phenyl ring.
Amidation: The formation of the benzamide structure by reacting the intermediate with 4-methoxy-aniline.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: The replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromo-phenylsulfanyl)-6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene 1-oxide
- 3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester
Uniqueness
Compared to similar compounds, 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H17BrN2O4S |
|---|---|
Molekulargewicht |
461.3g/mol |
IUPAC-Name |
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-18-11-9-16(10-12-18)22-20(24)14-3-2-4-19(13-14)28(25,26)23-17-7-5-15(21)6-8-17/h2-13,23H,1H3,(H,22,24) |
InChI-Schlüssel |
GIVJMHGSYJUPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B412143.png)


![1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412148.png)



![3-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)imino]methyl}-2-naphthol](/img/structure/B412156.png)
![3-bromo-N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide](/img/structure/B412159.png)
![N'-[4-(Dimethylamino)-a-phenylbenzylidene]-4-nitrobenzhydrazide](/img/structure/B412160.png)
![Diphenylmethanone (1-[1,1'-biphenyl]-4-ylethylidene)hydrazone](/img/structure/B412162.png)


